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Erufosine is characterized by a long 22-carbon chain with an ω-9 cis-double bond and a modified polar head

group (phosphohomocholine) [1] [2]. Its structure is key to its function and safety profile.

Membrane-Targeting Action: As an alkylphosphocholine, Erufosine incorporates into cellular
membranes, disrupting lipid packing and increasing membrane fluidity [3]. This primary interaction

with the plasma membrane is a hallmark of its mechanism, differentiating it from DNA-damaging
chemotherapeutic agents [1] [4].

Modulation of Key Signaling Pathways: Erufosine exerts profound effects on intracellular signal
transduction, notably inhibiting the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways, which are crucial

for cell survival and proliferation [5] [4] [6].
Induction of Cellular Stress and Apoptosis: Treatment with Erufosine triggers multiple stress

responses within the cell. It induces endoplasmic reticulum (ER) stress via the unfolded protein
response (UPR) and mitochondrial stress, leading to the activation of the mitochondrial apoptosis

cascade [7] [2]. This is often accompanied by reactive oxygen species (ROS) generation and
autophagy induction [5] [2].

The following diagram summarizes the multifaceted mechanism of action of Erufosine:
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Erufosine's multi-level mechanism of action, from membrane integration to cell death.

A key step in Erufosine-induced apoptosis involves its interaction with the 18 kDa translocator protein

(TSPO) in the mitochondria, leading to cardiolipin oxidation and membrane potential collapse [7]. The

subsequent release of cytochrome c initiates the caspase cascade [7]. The following diagram details this

specific pathway:
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Detailed view of Erufosine-induced apoptosis initiation at the mitochondrial membrane.

Preclinical Efficacy and Cytotoxicity Data

Erufosine has demonstrated cytotoxic effects against a broad spectrum of cancer cell lines, with efficacy

typically in the micromolar range. The table below summarizes key in vitro efficacy data:

Cancer Type Cell Line / Model
Key Findings (IC₅₀ /
LC₅₀)

Exposure
Time

Citation

Acute Myeloid Leukemia
(AML)

HL-60 cell line LC₅₀: 3.2 μg/mL
(≈6.4 µM)

72 h [8]

Acute Myeloid Leukemia
(AML)

19 fresh patient
samples

LC₅₀: 8.6 μg/mL
(≈17.1 µM)

72 h [8]

Oral Squamous Cell
Carcinoma (OSCC)

Cal27, FaDu,
SCC9, SCC25

IC₅₀ range: 33 - 50
µM

48 h [5]

Prostate Cancer PC3, DU145,
LNCaP

Viability reduction at
1-100 µM

24-144 h [4]

Breast Cancer MCF-7, MDA-MB-
231

IC₅₀: ~41 µM Not Specified [6]

Promisingly, Erufosine shows a potential for combination therapy. It exhibited additive cytotoxicity with

cytarabine and etoposide in AML [8] and increased apoptotic cell death when combined with radiotherapy in
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prostate cancer cells [4]. It was also not cross-resistant with several standard antileukemic drugs [8].

Pharmacokinetics and Biodistribution

Preclinical studies in nude mice have provided insights into the pharmacokinetic profile of Erufosine, which

is suitable for intravenous administration [1].

Administration and Tolerability: Repeated intraperitoneal injections (every 48 hours for 1-3 weeks)
were generally well-tolerated, with only a transient, dose-dependent bodyweight loss of less than 10%

[1]. Subcutaneous injections of high doses caused local reactions [1].
Biodistribution: Erufosine accumulates in various organs after repeated administration. The highest

concentrations were found in the spleen, kidney, and lungs (reaching approximately 1000 nmol/g),
which surpass the cytotoxic concentrations required for efficacy in vitro [1].

Toxicity Profile: A significant advantage is that Erufosine appears to be not myelotoxic, unlike
many conventional chemotherapeutics [5]. Moderate increases in liver enzymes (lactate

dehydrogenase and aspartate-aminotransferase) were observed after intensive treatment in mice [1].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key

assays from the search results.

1. Determining Cytotoxicity (LC₅₀ / IC₅₀) Using WST-1 Assay [8]

Cell Preparation: Seed cells in 96-well plates (e.g., 100 μL of a 10⁶ cells/mL suspension for AML

blasts).
Drug Exposure: Expose cells to a concentration gradient of Erufosine (e.g., 0.5–100 μg/mL).

Include untreated controls. Incubate for 24-96 hours under standard culture conditions (37°C, 5%
CO₂).

Viability Measurement: Add 10 μL of WST-1 reagent to each well. Incubate for 4 hours.
Detection and Analysis: Measure the absorbance at 450 nm with a reference wavelength of 690 nm

using a spectrophotometer. Calculate cell viability as a percentage of the untreated control. Fit a
dose-response curve (e.g., 4-parameter fit: y = {(A - D)/[1 + (x/C)^B] + D}) to interpolate

the LC₅₀/IC₅₀ value.

2. Analysis of Apoptosis by Flow Cytometry [8]
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Cell Treatment and Preparation: Incubate cells (e.g., 10⁶ cells/mL) with Erufosine for a defined

period. Wash with ice-cold PBS.
Annexin V/7-AAD Staining:

Use a commercial Annexin V staining kit.
Resuspend cell pellet in dilution buffer.

Stain with Phycoerythrin (PE)-conjugated Annexin V antibodies and 7-Amino-actinomycin D (7-
AAD).

Incubate for 15 min in the dark at room temperature.
Dilute with buffer and analyze via flow cytometry within 1 hour.

Active Caspase-3 Staining:
After drug exposure, fix and permeabilize cells using a commercial kit buffer (e.g.,

Cytofix/Perm) for 30 min on ice.
Wash cells twice and resuspend.

Stain with PE-conjugated anti-caspase-3 antibodies for 20 min at 4°C in the dark.
Wash and analyze by flow cytometry.

3. Quantifying Erufosine in Tissues using LC-MS/MS [1]

Sample Homogenization: Add 1 mL of methanol/acetonitrile (9:1 v/v), spiked with a deuterated
internal standard (ErPC3-D9), to 100 mg of tissue.

Tissue Disruption: Homogenize the mixture using a TissueLyser or similar bead-based homogenizer
(e.g., 3 cycles of 5 min at 40 Hz).

Protein Precipitation: Centrifuge the homogenate at 16,000 × g for 15 min to obtain a clear
supernatant.

LC-MS/MS Analysis: Dilute the supernatant and inject it into the LC-MS/MS system for quantitative
analysis against a standard curve.

Erufosine represents a compelling candidate for further oncological research due to its unique membrane-

targeting mechanism, ability to overcome resistance, and favorable preclinical toxicity profile. Future work

should focus on validating its efficacy in more complex in vivo models and defining predictive biomarkers

for patient selection in potential clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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